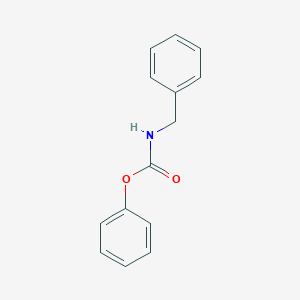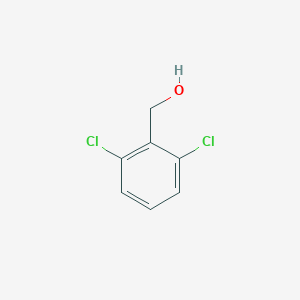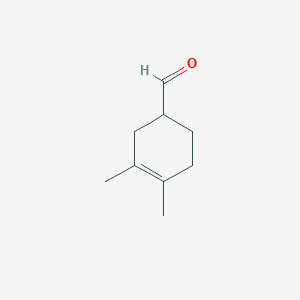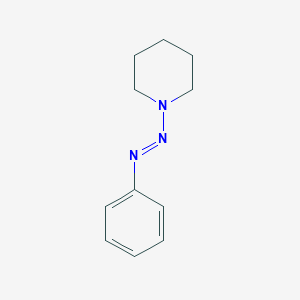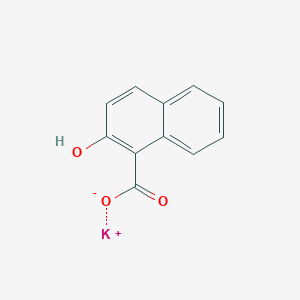![molecular formula C60H105NO5 B098796 [28-Acetyloxy-31-(14-oxo-azacyclohexacos-1-yl)-29-bicyclo[25.3.1]hentriaconta-1(30),27(31),28-trienyl] acetate CAS No. 15462-29-0](/img/structure/B98796.png)
[28-Acetyloxy-31-(14-oxo-azacyclohexacos-1-yl)-29-bicyclo[25.3.1]hentriaconta-1(30),27(31),28-trienyl] acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[28-Acetyloxy-31-(14-oxo-azacyclohexacos-1-yl)-29-bicyclo[25.3.1]hentriaconta-1(30),27(31),28-trienyl] acetate, also known as AOA, is a novel compound that has been synthesized and studied for its potential applications in scientific research.
Mécanisme D'action
The mechanism of action of [28-Acetyloxy-31-(14-oxo-azacyclohexacos-1-yl)-29-bicyclo[25.3.1]hentriaconta-1(30),27(31),28-trienyl] acetate is not yet fully understood, but studies have suggested that it may act by inhibiting the activity of certain enzymes involved in cancer cell growth and proliferation. Additionally, [28-Acetyloxy-31-(14-oxo-azacyclohexacos-1-yl)-29-bicyclo[25.3.1]hentriaconta-1(30),27(31),28-trienyl] acetate may modulate the activity of various signaling pathways involved in inflammation and immune response.
Biochemical and Physiological Effects:
Studies have shown that [28-Acetyloxy-31-(14-oxo-azacyclohexacos-1-yl)-29-bicyclo[25.3.1]hentriaconta-1(30),27(31),28-trienyl] acetate can induce apoptosis, or programmed cell death, in cancer cells. Additionally, [28-Acetyloxy-31-(14-oxo-azacyclohexacos-1-yl)-29-bicyclo[25.3.1]hentriaconta-1(30),27(31),28-trienyl] acetate has been shown to inhibit the activity of certain enzymes involved in cancer cell metabolism, which may contribute to its anti-cancer effects. [28-Acetyloxy-31-(14-oxo-azacyclohexacos-1-yl)-29-bicyclo[25.3.1]hentriaconta-1(30),27(31),28-trienyl] acetate has also been shown to reduce inflammation in various cell types, including macrophages and endothelial cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of [28-Acetyloxy-31-(14-oxo-azacyclohexacos-1-yl)-29-bicyclo[25.3.1]hentriaconta-1(30),27(31),28-trienyl] acetate is its specificity for cancer cells, which may reduce the risk of toxicity to healthy cells. Additionally, [28-Acetyloxy-31-(14-oxo-azacyclohexacos-1-yl)-29-bicyclo[25.3.1]hentriaconta-1(30),27(31),28-trienyl] acetate has been shown to have a low toxicity profile in animal studies. However, the complex synthesis method and limited availability of [28-Acetyloxy-31-(14-oxo-azacyclohexacos-1-yl)-29-bicyclo[25.3.1]hentriaconta-1(30),27(31),28-trienyl] acetate may be a limitation for some experiments.
Orientations Futures
Future research on [28-Acetyloxy-31-(14-oxo-azacyclohexacos-1-yl)-29-bicyclo[25.3.1]hentriaconta-1(30),27(31),28-trienyl] acetate could focus on elucidating its mechanism of action and identifying potential molecular targets for cancer therapy. Additionally, studies could investigate the efficacy of [28-Acetyloxy-31-(14-oxo-azacyclohexacos-1-yl)-29-bicyclo[25.3.1]hentriaconta-1(30),27(31),28-trienyl] acetate in combination with other anti-cancer agents. Finally, further studies could explore the potential applications of [28-Acetyloxy-31-(14-oxo-azacyclohexacos-1-yl)-29-bicyclo[25.3.1]hentriaconta-1(30),27(31),28-trienyl] acetate in the treatment of inflammatory diseases.
Méthodes De Synthèse
[28-Acetyloxy-31-(14-oxo-azacyclohexacos-1-yl)-29-bicyclo[25.3.1]hentriaconta-1(30),27(31),28-trienyl] acetate is a complex compound that requires a multi-step synthesis process. The synthesis method involves the use of various reagents and solvents, including acetic anhydride, triethylamine, and dichloromethane. The process begins with the reaction of a bicyclic compound with acetic anhydride and triethylamine, followed by a series of purification steps to obtain the final product.
Applications De Recherche Scientifique
[28-Acetyloxy-31-(14-oxo-azacyclohexacos-1-yl)-29-bicyclo[25.3.1]hentriaconta-1(30),27(31),28-trienyl] acetate has been studied for its potential applications in scientific research, particularly in the field of cancer biology. Studies have shown that [28-Acetyloxy-31-(14-oxo-azacyclohexacos-1-yl)-29-bicyclo[25.3.1]hentriaconta-1(30),27(31),28-trienyl] acetate can inhibit the growth and proliferation of cancer cells, making it a promising candidate for cancer therapy. Additionally, [28-Acetyloxy-31-(14-oxo-azacyclohexacos-1-yl)-29-bicyclo[25.3.1]hentriaconta-1(30),27(31),28-trienyl] acetate has been shown to have anti-inflammatory properties, which may have implications for the treatment of various inflammatory diseases.
Propriétés
Numéro CAS |
15462-29-0 |
|---|---|
Nom du produit |
[28-Acetyloxy-31-(14-oxo-azacyclohexacos-1-yl)-29-bicyclo[25.3.1]hentriaconta-1(30),27(31),28-trienyl] acetate |
Formule moléculaire |
C60H105NO5 |
Poids moléculaire |
920.5 g/mol |
Nom IUPAC |
[28-acetyloxy-31-(14-oxo-azacyclohexacos-1-yl)-29-bicyclo[25.3.1]hentriaconta-1(30),27(31),28-trienyl] acetate |
InChI |
InChI=1S/C60H105NO5/c1-53(62)65-58-52-55-46-40-34-28-22-16-14-12-10-8-6-4-3-5-7-9-11-13-15-17-25-31-37-43-49-57(60(58)66-54(2)63)59(55)61-50-44-38-32-26-20-18-23-29-35-41-47-56(64)48-42-36-30-24-19-21-27-33-39-45-51-61/h52H,3-51H2,1-2H3 |
Clé InChI |
WDVANNWESPXVLM-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1=C(C2=C(C(=C1)CCCCCCCCCCCCCCCCCCCCCCCCC2)N3CCCCCCCCCCCCC(=O)CCCCCCCCCCCC3)OC(=O)C |
SMILES canonique |
CC(=O)OC1=C(C2=C(C(=C1)CCCCCCCCCCCCCCCCCCCCCCCCC2)N3CCCCCCCCCCCCC(=O)CCCCCCCCCCCC3)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



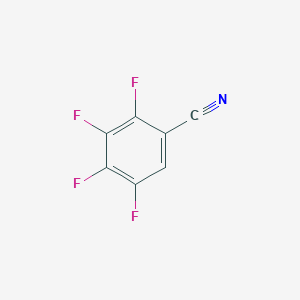
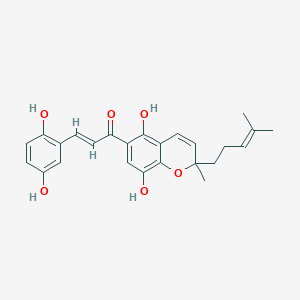

![[(2R,3S,5R)-5-[2-amino-8-(9H-fluoren-2-ylamino)-6-oxo-3H-purin-9-yl]-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B98718.png)
